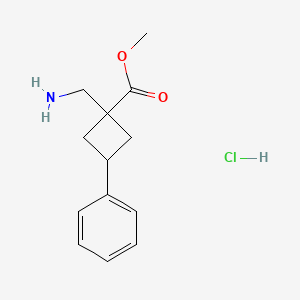
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride
Übersicht
Beschreibung
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride (MPCBC-HCl) is an organic compound that has been studied extensively due to its ability to act as a catalyst in a variety of chemical reactions. It is a derivative of cyclobutane, a four-membered ring structure, and contains a carboxylic acid group. MPCBC-HCl has been used in a variety of applications, including the synthesis of pharmaceuticals, the production of polymers, and the manufacture of chemicals. Additionally, its unique structure makes it an ideal candidate for biophysical and biochemical studies.
Wissenschaftliche Forschungsanwendungen
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) process involves the addition of amines to alkenes in the presence of carbon monoxide and hydrogen, catalyzed typically by rhodium complexes. This process has been applied to vegetable oils to graft various amines onto alkyl chains, producing a wide range of bio-based HAM products. Such products have potential applications as monomers in polymer chemistry and as bio-based surface-active agents. The HAM of vegetable oils is highlighted as a straightforward and effective method to synthesize valuable functionalized bio-based compounds with industrial potential (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Environmental Epigenetics and Genome Flexibility
Research into the epigenetic modifications of DNA, such as methylation and demethylation, underscores the complex interplay between chemical compounds and genetic regulation. Specific attention has been given to 5-hydroxymethylcytosine (5hmC) as an intermediary in active DNA demethylation and a marker of gene regulation. Environmental factors, including exposure to various chemicals, can induce alterations in DNA hydroxymethylation patterns, affecting gene function and contributing to epigenetic genome flexibility (Efimova et al., 2020).
DNA Methyltransferase Inhibitors in Cancer Therapy
DNA methyltransferase inhibitors have been extensively studied for their role in reversing epimutations, such as hypermethylation of tumor suppressor genes, which are implicated in the etiology of human cancers. These inhibitors demonstrate the potential for novel cancer therapy strategies by reversing epigenetic silencing and restoring gene function. The clinical role of these agents, including their combination with other therapies, highlights the importance of epigenetic mechanisms in disease and the therapeutic potential of chemical modifiers of DNA methylation (Goffin & Eisenhauer, 2002).
Eigenschaften
IUPAC Name |
methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMPIPNBKFRVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



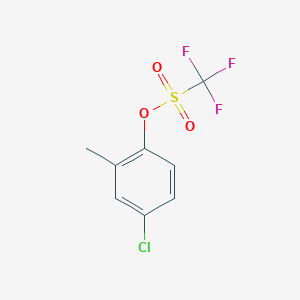
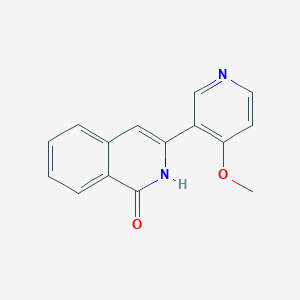
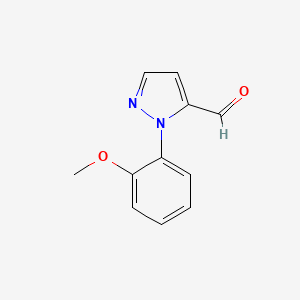

![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
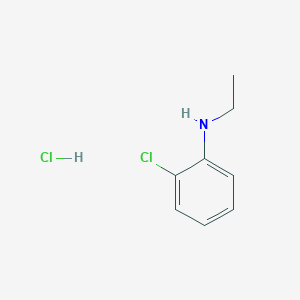
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
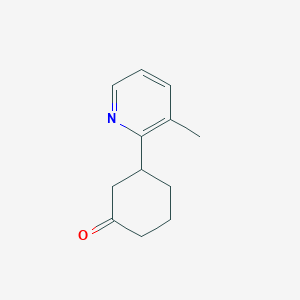
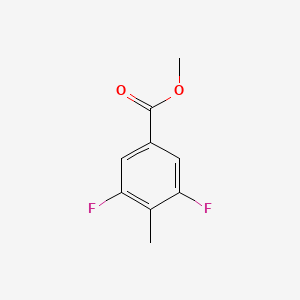
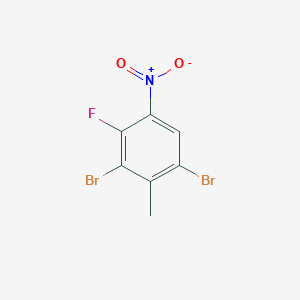
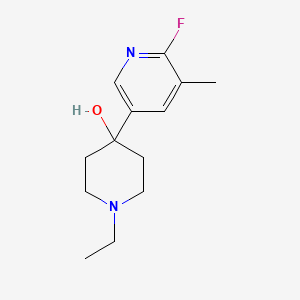
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)